2,11,12-trimethoxy-2,6,8,9-tetrahydro-1H-indolo[7a,1-a]isoquinolin-9-ol 2,11,12-trimethoxy-2,6,8,9-tetrahydro-1H-indolo[7a,1-a]isoquinolin-9-ol 2,11,12-trimethoxy-2,6,8,9-tetrahydro-1H-indolo[7a,1-a]isoquinolin-9-ol is a natural product found in Erythrina verna, Erythrina lysistemon, and Erythrina variegata with data available.
Brand Name: Vulcanchem
CAS No.:
VCID: VC13859976
InChI: InChI=1S/C19H23NO4/c1-22-13-5-4-12-6-7-20-11-16(21)14-8-17(23-2)18(24-3)9-15(14)19(12,20)10-13/h4-6,8-9,13,16,21H,7,10-11H2,1-3H3
SMILES: COC1CC23C(=CCN2CC(C4=CC(=C(C=C34)OC)OC)O)C=C1
Molecular Formula: C19H23NO4
Molecular Weight: 329.4 g/mol

2,11,12-trimethoxy-2,6,8,9-tetrahydro-1H-indolo[7a,1-a]isoquinolin-9-ol

CAS No.:

Cat. No.: VC13859976

Molecular Formula: C19H23NO4

Molecular Weight: 329.4 g/mol

* For research use only. Not for human or veterinary use.

2,11,12-trimethoxy-2,6,8,9-tetrahydro-1H-indolo[7a,1-a]isoquinolin-9-ol -

Specification

Molecular Formula C19H23NO4
Molecular Weight 329.4 g/mol
IUPAC Name 2,11,12-trimethoxy-2,6,8,9-tetrahydro-1H-indolo[7a,1-a]isoquinolin-9-ol
Standard InChI InChI=1S/C19H23NO4/c1-22-13-5-4-12-6-7-20-11-16(21)14-8-17(23-2)18(24-3)9-15(14)19(12,20)10-13/h4-6,8-9,13,16,21H,7,10-11H2,1-3H3
Standard InChI Key QWWCVLZNFFVFTR-UHFFFAOYSA-N
SMILES COC1CC23C(=CCN2CC(C4=CC(=C(C=C34)OC)OC)O)C=C1
Canonical SMILES COC1CC23C(=CCN2CC(C4=CC(=C(C=C34)OC)OC)O)C=C1

Introduction

Nomenclature and Structural Characteristics

Systematic Identification

The compound’s IUPAC name, (2R,9S,13bS)-2,11,12-trimethoxy-2,6,8,9-tetrahydro-1H-indolo[7a,1-a]isoquinolin-9-ol, reflects its stereochemical configuration and functional group arrangement. Key synonyms include (+)-α-hydroxyerysotrine and CHEMBL217996, as cataloged in PubChem (CID: 11472951) . The SMILES notation (CO[C@@H]1C[C@@]23C(=CCN2CC@HO)C=C1) provides a linear representation of its tetracyclic backbone, methoxy substitutions, and hydroxyl group .

Molecular Architecture

The molecule features a fused indolo-isoquinoline system with three methoxy groups at positions 2, 11, and 12, and a hydroxyl group at position 9. X-ray crystallography and NMR studies confirm the relative configurations of the chiral centers (2R, 9S, 13bS), which are critical for its biological interactions . The 3D conformation reveals a semi-rigid structure with limited flexibility in the tetrahydroisoquinoline ring, potentially influencing receptor binding .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₉H₂₃NO₄
Molecular Weight329.4 g/mol
Stereochemistry2R,9S,13bS
SMILESCO[C@@H]1C[C@@]23C(=CCN2C...
Hydrogen Bond Donors1 (OH group)
Hydrogen Bond Acceptors5

Natural Occurrence and Biosynthesis

Botanical Sources

(+)-α-Hydroxyerysotrine has been identified in Erythrina lysistemon, a species native to Southern Africa, and is hypothesized to occur in related species such as E. variegata . The latter, commonly known as the Indian coral tree, produces a diverse array of erythrina alkaloids, including structurally analogous compounds like erythraline and erysodine .

Biosynthetic Pathways

The compound likely originates from the condensation of a phenethylamine unit with a secoiridoid precursor, a hallmark of erythrina alkaloid biosynthesis. Methoxylation at C-11 and C-12 occurs via O-methyltransferases, while the hydroxyl group at C-9 arises from late-stage oxidation . Comparative studies with related alkaloids suggest that cytochrome P450 enzymes mediate these modifications, though detailed mechanistic insights remain elusive .

Physicochemical Properties

Solubility and Stability

The compound’s solubility profile is dominated by its polar functional groups: moderate solubility in methanol and ethanol, but limited solubility in apolar solvents like hexane. Stability studies indicate susceptibility to oxidative degradation at the hydroxyl group, necessitating storage under inert atmospheres .

Spectroscopic Characterization

  • UV-Vis: Absorption maxima at 280 nm (indole π→π* transitions) and 320 nm (conjugated methoxy groups) .

  • IR: Peaks at 3400 cm⁻¹ (O-H stretch), 1600 cm⁻¹ (aromatic C=C), and 1250 cm⁻¹ (C-O-C ether) .

  • NMR: Key signals include δ 3.85 (singlet, OCH₃), δ 5.45 (multiplet, H-9), and δ 7.20–7.40 (aromatic protons) .

Applications and Future Directions

Ethnobotanical Uses

Traditional preparations of E. variegata bark, which may contain trace amounts of this compound, are used in Filipino medicine for wound healing and fever reduction .

Research Priorities

Future work should focus on:

  • Total synthesis to enable large-scale bioactivity screening.

  • Target identification via proteomics or molecular docking.

  • Comparative toxicokinetics with related alkaloids.

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